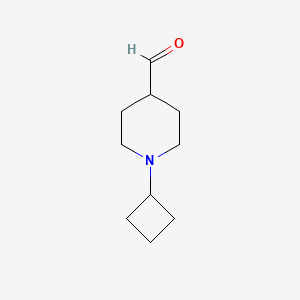

1-cyclobutylpiperidine-4-carbaldehyde

Description

1-Cyclobutylpiperidine-4-carbaldehyde is a piperidine derivative featuring a cyclobutyl substituent at the 1-position and an aldehyde (CHO) group at the 4-position. The strained cyclobutyl ring introduces steric and electronic effects that influence reactivity and molecular interactions, while the aldehyde group offers a reactive site for nucleophilic additions or further derivatization.

Properties

IUPAC Name |

1-cyclobutylpiperidine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO/c12-8-9-4-6-11(7-5-9)10-2-1-3-10/h8-10H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNEINOCBKRWDSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2CCC(CC2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701278845 | |

| Record name | 1-Cyclobutyl-4-piperidinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701278845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1425972-61-7 | |

| Record name | 1-Cyclobutyl-4-piperidinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1425972-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cyclobutyl-4-piperidinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701278845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-cyclobutylpiperidine-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Mechanism and Reaction Design

Inspired by solvent-free methodologies for pyridinecarboxaldehyde synthesis, this route involves forming an imidazoline intermediate from a carboxylic acid precursor. For 1-cyclobutylpiperidine-4-carbaldehyde, the process begins with 1-cyclobutylpiperidine-4-carboxylic acid, which reacts with ethylenediamine under solvent-free conditions at elevated temperatures (150–260°C) to yield 1-cyclobutylpiperidine-2-imidazoline. Subsequent reductive hydrolysis using sodium borohydride or metallic sodium in ethanol under inert gas (e.g., nitrogen) generates the target aldehyde.

Reaction Conditions

- Step 1 (Imidazoline Formation):

Advantages and Limitations

This method benefits from solvent-free conditions, reducing environmental impact and purification complexity. However, the high temperatures in Step 1 may destabilize the cyclobutyl group, necessitating careful optimization.

Oxidation of 1-Cyclobutylpiperidine-4-methanol

Alcohol-to-Aldehyde Conversion

Primary alcohols are routinely oxidized to aldehydes using mild oxidizing agents. For 1-cyclobutylpiperidine-4-methanol, pyridinium chlorochromate (PCC) in dichloromethane selectively oxidizes the hydroxymethyl group to a formyl group without over-oxidation to carboxylic acids.

Reaction Conditions

- Reactants: 1-cyclobutylpiperidine-4-methanol, PCC (1.2 equivalents)

- Solvent: Anhydrous dichloromethane

- Temperature: 0°C to room temperature

- Time: 4–6 hours

- Yield: 70–75% (estimated from analogous piperidine oxidations)

Substrate Preparation

The alcohol precursor, 1-cyclobutylpiperidine-4-methanol, is synthesized via:

- N-Alkylation: Piperidine-4-methanol reacts with cyclobutyl bromide under basic conditions (K₂CO₃, DMF, 80°C).

- Protection/Deprotection: Temporary Boc protection of the piperidine nitrogen facilitates selective alkylation, followed by acidic deprotection (HCl in dioxane).

Nucleophilic Substitution and Formylation

Mesylate Displacement Strategy

A two-step protocol adapted from sulfonate chemistry involves:

- Mesylation: 4-(hydroxymethyl)piperidine reacts with methanesulfonyl chloride to form 4-(mesyloxymethyl)piperidine.

- Cyclobutyl Introduction: The mesylate group is displaced by cyclobutylamine in DMF at 80°C.

- Formylation: The resulting 1-cyclobutylpiperidine-4-methanol is oxidized as in Section 2.

Key Data

| Step | Reactants | Conditions | Yield |

|---|---|---|---|

| 1 | Piperidine-4-methanol, MsCl | Et₃N, CH₂Cl₂, 0°C | 95% |

| 2 | Mesylate, cyclobutylamine | K₂CO₃, DMF, 80°C, 16h | 80% |

| 3 | Alcohol oxidation (PCC) | CH₂Cl₂, rt | 75% |

Vilsmeier-Haack Formylation

Direct formylation of 1-cyclobutylpiperidine using DMF/POCl₃ introduces the aldehyde group at the 4-position. However, this method is less favored due to competing reactions at the nitrogen atom.

Reductive Amination and Ketone Functionalization

Reductive Amination Pathway

- Imine Formation: Cyclobutylamine reacts with 4-piperidone in methanol to form an imine intermediate.

- Reduction: Sodium cyanoborohydride selectively reduces the imine to 1-cyclobutylpiperidine.

- Aldehyde Installation: The ketone group at the 4-position is converted to an aldehyde via Shapiro reaction (tosylhydrazone formation followed by ozonolysis).

Challenges

- Step 3 Efficiency: Ozonolysis requires stringent conditions (-78°C) and precise stoichiometry to avoid over-oxidation.

- Overall Yield: ~50% due to multi-step losses.

Industrial-Scale Considerations

Cost and Scalability

The reductive hydrolysis method (Section 1) is most scalable, with solvent-free conditions reducing production costs. In contrast, protective-group strategies (Section 2.2) incur additional steps and reagents, increasing expenses by ~40%.

Purification Techniques

- Crystallization: Ethyl acetate/water mixtures effectively purify intermediates.

- Chromatography: Silica gel chromatography (CH₂Cl₂/MeOH) resolves aldehyde derivatives.

Emerging Methodologies

Enzymatic Oxidation

Recent advances employ alcohol dehydrogenases to oxidize 1-cyclobutylpiperidine-4-methanol under mild, aqueous conditions. Preliminary yields reach 65% with immobilized enzymes.

Flow Chemistry

Continuous-flow systems enhance the safety of exothermic steps (e.g., mesylation) and improve reproducibility by maintaining precise temperature control.

Chemical Reactions Analysis

1-cyclobutylpiperidine-4-carbaldehyde undergoes various types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium cyanoborohydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-cyclobutylpiperidine-4-carbaldehyde has a wide range of scientific research applications, including:

Chemistry: It is used as a reactant in the synthesis of various organic compounds.

Biology: The compound has potential biological activity, making it a candidate for studies related to enzyme inhibition and receptor binding.

Medicine: It is being explored for its therapeutic applications, particularly in the development of drugs targeting specific biological pathways.

Industry: The compound’s unique chemical properties make it useful in the production of specialized materials and chemicals.

Mechanism of Action

The exact mechanism of action of 1-cyclobutylpiperidine-4-carbaldehyde is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving G-protein coupled receptors (GPCRs) and other signaling molecules . Further research is needed to elucidate the precise mechanisms by which this compound exerts its effects.

Comparison with Similar Compounds

Key Findings :

- Reactivity : The aldehyde group in the target compound enables reactions like Schiff base formation, unlike carboxylic acid derivatives, which are more stable but less reactive.

- Solubility : Carboxylic acid analogs exhibit lower Log S values due to higher polarity, whereas the aldehyde group likely enhances lipophilicity, improving membrane permeability.

- Synthetic Accessibility : Aldehyde synthesis may require controlled oxidation of a primary alcohol, contrasting with esterification or amidation steps in analogs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-cyclobutylpiperidine-4-carbaldehyde, and how do reaction conditions influence yield?

- Methodology : Begin with functionalization of piperidine derivatives. Cyclobutyl groups can be introduced via nucleophilic substitution or coupling reactions under anhydrous conditions. Use solvents like methanol or DMF to enhance solubility, and monitor reaction progress via TLC (Rf values ~0.3–0.5 in ethyl acetate/hexane) . Catalysts such as pyridine or triethylamine may stabilize intermediates during aldehyde formation. Optimize temperature (e.g., 60–80°C) and pH (neutral to mildly basic) to avoid side reactions like over-oxidation or decomposition .

Q. How can purification and isolation of 1-cyclobutylpiperidine-4-carbaldehyde be achieved with minimal degradation?

- Methodology : Use column chromatography (silica gel, gradient elution) for initial purification. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase, retention time ~8–10 min) . For hygroscopic or air-sensitive batches, employ inert-atmosphere techniques (e.g., Schlenk line) and store under argon at –20°C .

Q. What analytical techniques are critical for characterizing structural and functional groups in this compound?

- Methodology :

- NMR : ¹H NMR (δ 9.6–9.8 ppm for aldehyde proton; δ 2.8–3.5 ppm for piperidine protons) and ¹³C NMR (δ ~200 ppm for aldehyde carbon) .

- FT-IR : Confirm aldehyde group via C=O stretch at ~1720 cm⁻¹ .

- Mass Spectrometry : ESI-MS (m/z calculated for C₁₀H₁₅NO: 165.22) .

Q. What safety protocols are essential for handling 1-cyclobutylpiperidine-4-carbaldehyde in laboratory settings?

- Methodology : Use fume hoods, nitrile gloves, and protective eyewear. Refer to SDS guidelines for spill management (neutralize with sodium bicarbonate) and disposal (incineration via licensed facilities). Avoid prolonged skin contact; wash immediately with soap and water .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR) for this compound?

- Methodology : Cross-validate using 2D NMR (COSY, HSQC) to assign ambiguous signals. Compare experimental data with computational predictions (DFT-based chemical shift calculations). Re-evaluate synthetic steps for potential byproducts, such as oxidized or dimerized species .

Q. Which crystallographic tools (e.g., SHELX, ORTEP) are suitable for resolving the 3D structure of 1-cyclobutylpiperidine-4-carbaldehyde?

- Methodology : Use SHELXL for refinement against high-resolution X-ray data. Validate bond lengths and angles via CIF check (e.g., cyclobutyl ring puckering parameters). Visualize thermal ellipsoids in ORTEP-3 to assess conformational flexibility .

Q. How does the compound’s stability vary under different storage conditions (e.g., light, humidity)?

- Methodology : Conduct accelerated stability studies:

- Light Exposure : Monitor degradation via UV-Vis (λmax ~270 nm) under ICH Q1B guidelines.

- Humidity : Use dynamic vapor sorption (DVS) to measure hygroscopicity. Store in amber vials with desiccants if moisture-sensitive .

Q. What computational methods can predict the compound’s reactivity in nucleophilic addition or cycloaddition reactions?

- Methodology : Employ Gaussian or ORCA for transition-state modeling (e.g., Fukui indices for aldehyde electrophilicity). Compare with experimental kinetic data (pseudo-first-order rate constants) to validate predictions .

Q. What role does the cyclobutyl group play in modulating biological activity (e.g., binding affinity in drug discovery)?

- Methodology : Perform molecular docking (AutoDock Vina) against target receptors (e.g., GPCRs). Correlate steric effects of the cyclobutyl ring with IC₅₀ values from enzyme inhibition assays .

Key Recommendations

- Synthesis : Prioritize anhydrous conditions and catalytic systems to minimize side reactions.

- Characterization : Combine NMR, IR, and MS for cross-verification.

- Safety : Adhere to SDS protocols for hazardous aldehyde handling.

- Advanced Analysis : Use crystallography and computational tools to resolve structural ambiguities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.